molecular formula C10H10O3 B1365715 7-Methoxy-4-chromanone CAS No. 42327-52-6

7-Methoxy-4-chromanone

Cat. No.: B1365715
CAS No.: 42327-52-6
M. Wt: 178.18 g/mol
InChI Key: DISYDHABSCTQFK-UHFFFAOYSA-N
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Description

7-Methoxy-4-chromanone (7-MCO) is an organic compound with a molecular formula of C9H8O2. It is a crystalline solid that is slightly soluble in water and has a melting point of 113-115°C. 7-MCO is a type of chromanone, a group of compounds with a chromanone ring structure. Chromanone is a type of polycyclic aromatic hydrocarbon (PAH) and is found in many natural products such as plant essential oils, waxes, and resins. 7-MCO is used in a variety of scientific applications, including synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chromanone Alkaloids : A new chromanone alkaloid characterized as 7-methoxy-3-[1-(3-pyridyl)methylidene]-4-chromanone was isolated from Derris ovalifolia stem, confirming the utility of 7-methoxy-4-chromanone in deriving new compounds (Shankar, Muthusubramanian, & Gandhidasan, 2009).
  • Reactions with Phosphorous Tribromide : this compound derivatives exhibited unique reactions with phosphorous tribromide, leading to the synthesis of various chromanone and thiochromanone compounds (Parai et al., 2008).

Biological Applications

  • Protection Against Glucotoxicity-Induced Apoptosis : A compound derived from this compound demonstrated potential in protecting pancreatic β cells against glucotoxicity-induced apoptosis, suggesting therapeutic applications in diabetes management (Park, Seo, & Han, 2019).
  • Anti-HIV-1 Activity : A study on the synthesis of Calophyllum coumarins, which are active against HIV-1, used this compound derivatives, highlighting its relevance in antiviral drug synthesis (Sekino et al., 2004).

Chemical Studies and Synthesis

  • Formation of Chromenes : Research on the formation of various dichloro-chromenes from this compound provided insights into chemical pathways and synthetic applications in producing compounds with potential insecticidal activity (Eszenyi et al., 1998).
  • UV Absorbers Synthesis : The synthesis of certain chromanone derivatives, including 7-methoxy variants, demonstrated their properties as UV absorbers, indicating their utility in materials science and polymer chemistry (Ninagawa, Iseki, & Matsuda, 1983).

Biochemical Analysis

Biochemical Properties

7-Methoxy-4-chromanone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions result in the modulation of inflammatory responses, highlighting the compound’s potential as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, this compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways. This inhibition leads to changes in downstream signaling events, ultimately affecting cellular functions such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under various conditions, maintaining its biological activity over extended periods. It is subject to degradation under certain conditions, which can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the compound’s bioavailability and activity. Additionally, this compound affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize within the mitochondria, where it exerts its effects on mitochondrial function and energy production .

Properties

IUPAC Name

7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISYDHABSCTQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402733
Record name 7-Methoxy-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42327-52-6
Record name 7-Methoxy-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Hydroxy-2,3-dihydrochromen-4-one (4.47 g, 27.2 mmol) was diluted with tetrahydrofuran (40 mL) followed by the addition of K2CO3 (5.64 g, 40.8 mmol) and MeI (2.55 mL, 40.8 mmol). The reaction was heated at 70° C. for 5 hours. The reaction was allowed to cool and loaded onto a Biotage 40M cartridge running a gradient 5% ethyl acetate/hexanes to 75% to yield the title compound (3.5 g, 72.1% yield).
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.64 g
Type
reactant
Reaction Step Two
Name
Quantity
2.55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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